Boc-gly-phe-obzl

Peptide Synthesis Solution-Phase Chemistry Protecting Group Orthogonality

Researchers requiring precise orthogonal protection in peptide synthesis face supply risks from batch-to-batch variability. Boc-Gly-Phe-OBzl (CAS 5519-03-9) eliminates this uncertainty as a validated dipeptide intermediate. - Orthogonal Boc (acid-labile) & OBzl (hydrogenolytic) groups enable selective, sequential deprotection for fragment coupling and SPPS. - Used in patented synthesis of bioactive tripeptide Gly-Phe-Pro, confirming structural fidelity and biological relevance. - Consistent purity profiles minimize side reactions and racemization, ensuring reliable downstream yields.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
CAS No. 5519-03-9
Cat. No. B1365546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-gly-phe-obzl
CAS5519-03-9
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
InChIKeyAZDLKMXLBSHCQL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gly-Phe-OBzl (CAS 5519-03-9): A Dipeptide Building Block for Solid-Phase and Solution-Phase Synthesis


Boc-Gly-Phe-OBzl (CAS 5519-03-9) is a dipeptide building block containing a tert-butyloxycarbonyl (Boc) N-terminal protecting group and a benzyl (OBzl) C-terminal ester . This protected dipeptide is a fundamental intermediate in both solid-phase and solution-phase peptide synthesis [1]. The orthogonal nature of its protecting groups—acid-labile Boc and hydrogenolytically cleavable OBzl—enables selective deprotection, a critical feature for the controlled, stepwise assembly of longer peptide chains [2].

Boc-Gly-Phe-OBzl (CAS 5519-03-9): Why Generic Substitution is Scientifically Unsound


Substituting Boc-Gly-Phe-OBzl with a generic 'similar' dipeptide is not a viable option due to the exacting requirements of peptide synthesis. The specific stereochemistry of the L-phenylalanine residue is essential for biological activity and proper peptide folding . The orthogonal Boc and OBzl protecting groups are not interchangeable; using an Fmoc analog would introduce a different deprotection chemistry (base-labile vs. acid-labile), which is incompatible with acid-sensitive OBzl esters [1]. Furthermore, batch-to-batch variability in purity and trace impurities can lead to side reactions, truncated sequences, or racemization during coupling, directly impacting downstream yields and product quality . The following evidence demonstrates the verifiable performance metrics required for confident scientific selection and procurement.

Quantitative Evidence for Boc-Gly-Phe-OBzl (CAS 5519-03-9): Performance Metrics for Scientific and Procurement Decisions


Orthogonal Boc/OBzl Protection vs. Fmoc-Based Strategy for Solution-Phase Synthesis

Boc-Gly-Phe-OBzl utilizes orthogonal Boc (acid-labile) and OBzl (hydrogenolyzable) protecting groups. This contrasts sharply with Fmoc-based strategies, where the base-labile Fmoc group is incompatible with the base-sensitive OBzl ester [1]. The Boc/OBzl combination is demonstrably effective in multi-step solution-phase synthesis, as shown in a patent for the preparation of the bioactive tripeptide Gly-Phe-Pro, which achieved an 83.7% yield in the initial coupling step using Boc-Gly-Phe-OBzl [2].

Peptide Synthesis Solution-Phase Chemistry Protecting Group Orthogonality

High-Purity Specifications (≥98%) Validated by HPLC for Reliable Synthesis

Commercially available Boc-Gly-Phe-OBzl is supplied with a purity specification of ≥98% by HPLC . This high purity level is critical for minimizing side reactions during peptide coupling and ensuring high yields of the target sequence. In contrast, generic or lower-grade building blocks (e.g., >95%) may contain impurities that can act as chain terminators or lead to racemization .

Peptide Synthesis Analytical Chemistry Quality Control

Defined Physical and Stability Data for Streamlined Handling and Storage

Boc-Gly-Phe-OBzl has well-defined physical properties: a melting point of 78-80 °C, predicted density of 1.166±0.06 g/cm³, and predicted pKa of 11.23±0.46 . It is chemically stable under recommended storage conditions (-15°C to -20°C, dry, protected from light) [1]. This contrasts with more labile protected peptides, such as those with acid-labile side-chain protections, which require stricter handling to prevent premature deprotection or degradation.

Chemical Handling Process Development Stability

Boc-Gly-Phe-OBzl (CAS 5519-03-9): Validated Application Scenarios for Research and Industrial Procurement


Solution-Phase Synthesis of Bioactive Oligopeptides (e.g., Gly-Phe-Pro)

Boc-Gly-Phe-OBzl is a validated intermediate for the solution-phase synthesis of bioactive tripeptides like Gly-Phe-Pro, which has demonstrated anti-tumor, analgesic, anti-thrombotic, and anti-inflammatory activities [1]. The use of Boc-Gly-Phe-OBzl in this patent-protected route highlights its specific utility in creating complex peptides with potential therapeutic value. Its orthogonal protecting groups allow for the selective deprotection and elongation necessary for this synthesis [1].

Solid-Phase Peptide Synthesis (SPPS) Using Boc-Chemistry

This compound is designed for use in Boc-strategy solid-phase peptide synthesis (SPPS) . The acid-labile Boc group allows for repeated deprotection with TFA, while the C-terminal benzyl ester remains stable on the resin until final cleavage with HF or hydrogenolysis [2]. This orthogonal stability profile is fundamental for the stepwise assembly of longer peptide chains on a solid support.

Synthesis of Peptide Fragment Libraries and Building Blocks

As a fully protected dipeptide, Boc-Gly-Phe-OBzl is an ideal building block for the convergent synthesis of larger peptides or for generating fragment libraries . Its use in fragment coupling, as demonstrated in the synthesis of a hexapeptide related to bovine prothrombin, shows its value in constructing complex peptide sequences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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